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Compound of Interest

Compound Name: 9-benzyl-6-chloro-9H-purine

Cat. No.: B016408 Get Quote

A Comprehensive Guide to the Structure-Activity Relationship of 9-Benzyl-6-Chloro-9H-
Purine Derivatives

For researchers, scientists, and drug development professionals, understanding the structure-

activity relationship (SAR) of 9-benzyl-6-chloro-9H-purine derivatives is crucial for the rational

design of potent and selective therapeutic agents. This guide provides an objective comparison

of the biological performance of various derivatives, supported by experimental data, detailed

protocols, and visual representations of key processes. The 9-benzyl-6-chloro-9H-purine
scaffold serves as a versatile intermediate in the synthesis of a wide array of biologically active

molecules, particularly in the realms of oncology and virology.[1][2]

Anticancer Activity: A Tale of Substitutions
The anticancer potential of 9-benzyl-6-chloro-9H-purine derivatives is profoundly influenced

by the nature of substituents at the C2, C6, and N9 positions of the purine ring.

The Pivotal Role of C6-Substitutions
The chlorine atom at the C6 position is a versatile handle for introducing various nucleophiles,

leading to diverse pharmacological profiles. A popular and effective modification involves the

introduction of substituted piperazine moieties.

A study on 6,9-disubstituted purine analogs revealed that compounds with a 4-substituted

piperazine at the C6 position and a 4-substituted benzyl group at the N9 position exhibit
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significant cytotoxic activities against various cancer cell lines, including liver (Huh7), colon

(HCT116), and breast (MCF7) cancer cells.[3] For instance, derivatives bearing a 4-(4-

trifluoromethylphenyl)piperazine or a 4-(3,4-dichlorophenyl)piperazine at C6 displayed

excellent cytotoxic activities, with IC50 values in the sub-micromolar range, comparable or

even superior to established anticancer drugs like camptothecin, 5-fluorouracil, cladribine, and

fludarabine.[3]

Table 1: Anticancer Activity of 6-(4-substituted piperazin-1-yl)-9-(substituted benzyl)-9H-purine

Derivatives
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Compound
ID

N9-
Substituent

C6-
Substituent

Huh7 IC50
(µM)

HCT116
IC50 (µM)

MCF7 IC50
(µM)

7

4-

(Trifluorometh

yl)benzyl

4-(2-

Hydroxyethyl)

piperazin-1-yl

0.8 ± 0.1 1.1 ± 0.2 2.5 ± 0.4

8

4-

(Trifluorometh

yl)benzyl

4-

Cyclohexylpip

erazin-1-yl

0.5 ± 0.1 0.9 ± 0.1 1.8 ± 0.3

9

4-

(Trifluorometh

yl)benzyl

4-(Pyridin-2-

yl)piperazin-

1-yl

0.3 ± 0.05 0.6 ± 0.1 1.2 ± 0.2

12

4-

(Trifluorometh

yl)benzyl

4-(4-

(Trifluorometh

yl)phenyl)pip

erazin-1-yl

0.08 ± 0.01 - -

22
4-

Chlorobenzyl

4-(4-

(Trifluorometh

yl)phenyl)pip

erazin-1-yl

0.13 ± 0.02 - -

15

4-

(Trifluorometh

yl)benzyl

4-(3,4-

Dichlorophen

yl)piperazin-

1-yl

0.6 ± 0.1 1.5 ± 0.3 3.1 ± 0.5

25
4-

Chlorobenzyl

4-(3,4-

Dichlorophen

yl)piperazin-

1-yl

0.31 ± 0.10 - -

Reference

Camptothecin 0.05 ± 0.01 0.04 ± 0.01 0.03 ± 0.01

5-Fluorouracil 3.5 ± 0.7 4.1 ± 0.3 30.6 ± 1.8

Cladribine 2.4 ± 2.4 <0.1 0.9 ± 0.7
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Fludarabine 15.2 ± 0.1 8.0 ± 3.4 28.4 ± 19.2

Data extracted from Kucukdumlu et al. (2020)[3] and Polat et al. (2023).[4]

The data suggests that electron-withdrawing groups on the phenyl ring of the piperazine

moiety, such as trifluoromethyl and dichloro substitutions, enhance anticancer activity.[4]

Influence of N9-Benzyl Substitutions
Modifications on the N9-benzyl group also play a crucial role in modulating the anticancer

potency. Studies have shown that substitutions on the benzyl ring can significantly impact the

cytotoxic effects. For instance, a 4-trifluoromethylbenzyl group at the N9 position, in

combination with a suitable C6-substituent, often leads to potent anticancer activity.[3]

Antiviral Activity: Targeting Rhinoviruses
Beyond their anticancer properties, 9-benzyl-6-chloro-9H-purine derivatives have

demonstrated promising activity against rhinoviruses, the primary cause of the common cold.

A series of 6-anilino-9-benzyl-2-chloropurines were synthesized and found to be effective

inhibitors of rhinovirus serotype 1B.[5] The structure-activity relationship studies revealed that

small, lipophilic para substituents on the aniline ring were favorable for activity.[5]

Furthermore, the introduction of a 2-chloro substituent in 9-benzyl-6-(dimethylamino)-9H-

purines resulted in a significant enhancement of antiviral activity. One of the most potent

compounds in this series, 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine, exhibited

an IC50 value of 0.08 µM against rhinovirus serotype 1B.

Table 2: Antirhinovirus Activity of 9-Benzyl-6-substituted-9H-purine Derivatives
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Compound ID N9-Substituent C6-Substituent C2-Substituent
Rhinovirus
Serotype 1B
IC50 (µM)

1 Benzyl 6-Anilino H >100

2 Benzyl
6-(4-

Methylanilino)
Cl 1.2

3 Benzyl
6-(4-

Chloroanilino)
Cl 0.5

4 4-Methylbenzyl
6-

(Dimethylamino)
H Weak Activity

29 4-Methylbenzyl
6-

(Dimethylamino)
Cl 0.08

Data extracted from Kelley et al. (1990)[5] and Kelley et al. (1988).

Mechanism of Action: Kinase Inhibition and
Apoptosis Induction
The biological effects of 9-benzyl-6-chloro-9H-purine derivatives are often attributed to their

ability to inhibit various protein kinases and induce apoptosis in cancer cells.

Several studies have highlighted the potential of purine derivatives as inhibitors of cyclin-

dependent kinases (CDKs), which are key regulators of the cell cycle.[6] For example, C2, C8,

and N9 substituted 6-(3-chloroanilino)purine derivatives have been shown to inhibit CDK2.[6]

Other kinases implicated as targets for purine derivatives include EGFR, Src, and Bcr-Abl.[5][7]

[8] The inhibition of these kinases can disrupt critical signaling pathways involved in cancer cell

proliferation, survival, and metastasis.

The induction of apoptosis is another significant mechanism of action. Treatment of cancer

cells with active 9-benzyl-purine derivatives has been shown to increase the population of

apoptotic cells, often associated with cell cycle arrest.[7][9]

Experimental Protocols
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To facilitate further research and comparative studies, detailed protocols for key experimental

assays are provided below.

Synthesis of 6,9-Disubstituted Purine Analogs
The general synthesis of 6-(4-substituted piperazin-1-yl)-9-(4-substituted benzyl)purine analogs

is a multi-step process.[3]
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Step 1: Reduction

Step 2: Amination

Step 3: Cyclization

Step 4: Nucleophilic Substitution

4,6-Dichloro-5-nitropyrimidine 5-Amino-4,6-dichloropyrimidine
SnCl2, EtOH

5-Amino-4,6-dichloropyrimidine 4-(Substituted benzyl)pyrimidine
Substituted benzylamine

4-(Substituted benzyl)pyrimidine 6-Chloro-9-(substituted benzyl)purine
Triethylorthoformate, p-TsOH

6-Chloro-9-(substituted benzyl)purine 6-(4-Substituted piperazin-1-yl)-9-(substituted benzyl)purine
Substituted piperazine, Base
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Seed cells in 96-well plate

Treat with test compounds

Fix cells with TCA

Wash with acetic acid

Stain with SRB solution

Wash with acetic acid

Solubilize bound dye with Tris base

Measure absorbance at 540 nm
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Preparation

Kinase Reaction

Detection

Prepare serial dilutions of test compounds

Dispense compounds into 384-well plate

Add kinase and substrate mixture

Add ATP to initiate reaction

Incubate

Add ATP detection reagent (stop reaction)

Measure luminescence
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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